
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide, also known as E2Q, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. E2Q is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to bind to the mu-opioid receptor, a receptor that is involved in the regulation of pain.
Biochemical and physiological effects:
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been shown to exhibit anti-inflammatory and antimicrobial properties. In vivo studies have shown that 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to fluoresce under UV light. However, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide also has some limitations, including its cost, its low yield in some synthesis methods, and its potential toxicity.
Orientations Futures
There are several future directions for the study of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. One direction is the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based drugs for the treatment of cancer, inflammation, and pain. Another direction is the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based fluorescent probes for the detection of metal ions and biomolecules. Additionally, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be used as a building block for the synthesis of supramolecular structures with potential applications in material science and optoelectronics.
Conclusion:
In conclusion, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized using various methods, and its mechanism of action has been studied extensively. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide exhibits various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide, including the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based drugs and fluorescent probes, and the synthesis of supramolecular structures.
Méthodes De Synthèse
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander reaction involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. In medicinal chemistry, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In material science, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of supramolecular structures. In optoelectronics, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been used as a light-emitting material in organic light-emitting diodes (OLEDs).
Propriétés
Nom du produit |
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
6-ethyl-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-5-16-11-12-19-18(13-16)15(2)14-21(3,4)23(19)20(24)22-17-9-7-6-8-10-17/h6-14H,5H2,1-4H3,(H,22,24) |
Clé InChI |
IMRYPWTUCOAYTG-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



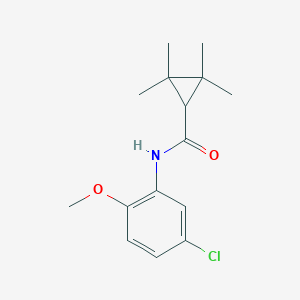
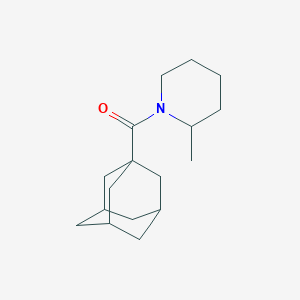

![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
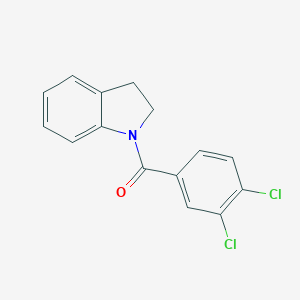
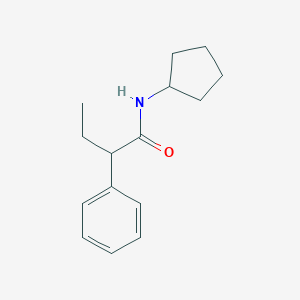
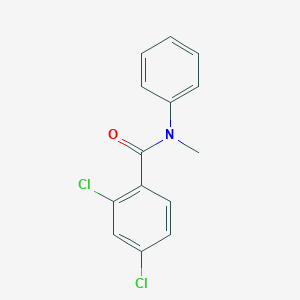

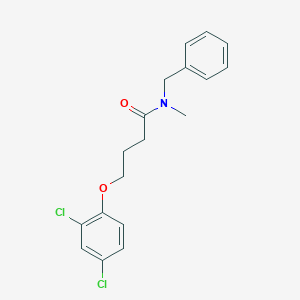
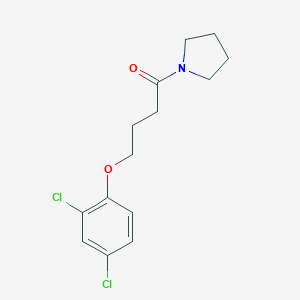
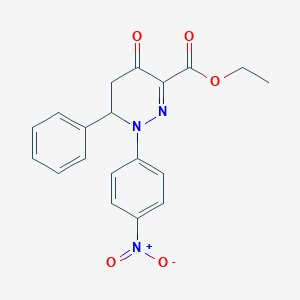
![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)